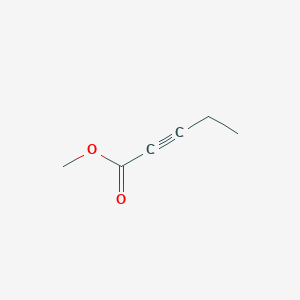![molecular formula C12H23ClN2O2 B153133 tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 929302-18-1](/img/structure/B153133.png)
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (TBDH) is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. TBDH is a cyclic compound containing a tert-butyl group, a diazaspiro ring, and a carboxylate group. It is a white, crystalline solid at room temperature and is soluble in polar solvents such as methanol and ethanol. The compound has a melting point of 181-183 °C and a boiling point of 246-248 °C.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which may share structural similarities with tert-butyl-based compounds, are used across industries to prolong product shelf life by inhibiting oxidation. Studies highlight their widespread environmental presence and potential human exposure through food, dust, and personal care products. SPAs, including tert-butyl derivatives, have been identified in various environmental matrices and human tissues, raising concerns about their toxicity and endocrine-disrupting effects. Future research is advised to focus on less toxic and migratory SPA alternatives to mitigate environmental pollution (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
Research on the decomposition of methyl tert-butyl ether (MTBE), a common fuel additive, demonstrates the potential of radio frequency plasma technology to degrade and convert MTBE into less harmful substances. This method could be applied to similar tert-butyl-based compounds, offering a novel approach for reducing environmental pollutants (Hsieh et al., 2011).
Biodegradation and Fate in Environmental Systems
Understanding the biodegradation and environmental fate of tert-butyl-based compounds like MTBE and tert-butyl alcohol (TBA) is crucial for assessing their environmental impact. Studies have identified microorganisms capable of degrading these compounds under aerobic conditions, highlighting the potential for natural attenuation processes to mitigate contamination in soil and groundwater. However, challenges remain in elucidating the pathways and rates of degradation under varying conditions (Thornton et al., 2020).
Synthesis and Application in Organic Chemistry
The utility of tert-butyl groups in the synthesis of complex molecules is exemplified by research on vandetanib, a cancer medication. The synthesis process involves tert-butyl derivatives as key intermediates, demonstrating the role of these groups in facilitating the production of pharmacologically active compounds. This highlights the broader applicability of tert-butyl-based compounds in synthetic chemistry and drug development (Mi, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZACTFROZQQOJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929302-18-1 |
Source


|
| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

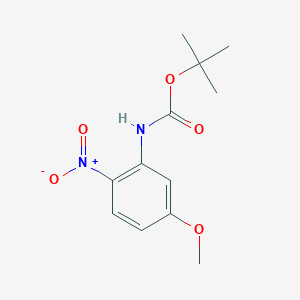
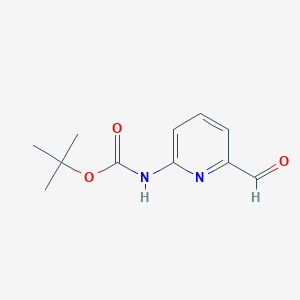
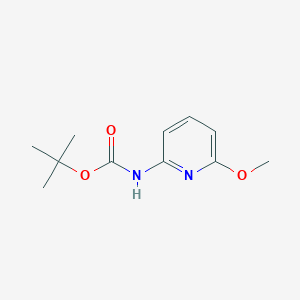

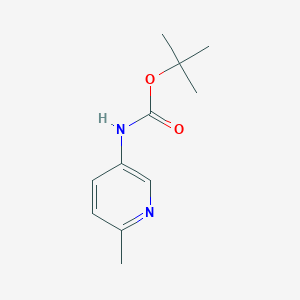
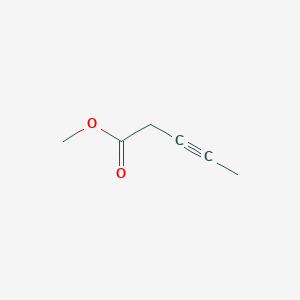
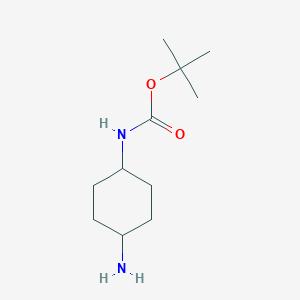

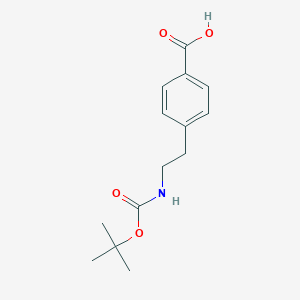
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
